[2H6]-Dhea
Overview
Description
Dehydroepiandrosterone-d5 is deuterium labeled dehydro epiandrosterone. Dehydro epiandrosterone is a major secretory steroidal product of the adrenal gland; secretion progresively declines with aging. May have estrogen-or androgen-like effects depending on the hormonal milieu. Intracellularly converted to androstenedione. It is used in treatment of menopausal syndrome.
Scientific Research Applications
Impact on Longevity and Age-related Diseases
Research has highlighted the significant role of Dehydroepiandrosterone (DHEA) in longevity and age-related diseases. DHEA acts as an inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), leading to reduced NADPH levels and lowered oxygen-free radical production. This action is vital in combating oxidative stress, which is a major contributor to aging, cancer, atherosclerosis, and Alzheimer's disease. Experimental studies indicate that DHEA and related steroids inhibit inflammation, epithelial hyperplasia, carcinogenesis, and atherosclerosis through these pathways. These findings suggest potential applications of DHEA in managing age-related diseases and promoting longevity (Schwartz & Pashko, 2004).
Effects in Depression and Psychiatric Illnesses
DHEA has been studied for its benefits in treating depression and depressive symptoms in various psychiatric and medical illnesses. Clinical studies have shown significant improvements in patients with depression, schizophrenia, anorexia nervosa, HIV, and adrenal insufficiency. However, results in patients with fibromyalgia and autoimmune diseases have been mixed. The research highlights the potential of DHEA as a treatment option for depression and depressive symptoms, especially in mild or resistant cases (Peixoto et al., 2014).
Role in Immune System Regulation
DHEA has been identified as a natural enhancer of interleukin 2 synthesis by helper T cells. This function points to DHEA's significant role in regulating the immune system. Its effects on lymphocyte activation and IL 2 production suggest that DHEA could be an important regulator in both normal and pathological conditions involving the immune system (Daynes, Dudley, & Araneo, 1990).
Antioxidant Properties and Liver Cell Protection
DHEA's antioxidant properties have been explored, especially in its protective effects against lipid peroxidation in human liver cell lines. Concentration-dependent studies reveal that DHEA can either limit or induce oxidative stress, demonstrating its potential in modulating cellular responses to oxidative damage (Gallo et al., 1999).
Influence on Cardiovascular Disorders
DHEA's role in cardiovascular health has been noted, particularly in its association with reduced atherosclerosis risk. Studies in animal models have shown that DHEA supplementation leads to a significant reduction in plaque size and fatty infiltration in the heart and liver. This suggests DHEA's potential in preventing or managing cardiovascular diseases (Gordon, Bush, & Weisman, 1988).
Influence on Cancer Prevention
DHEA's cancer-preventive actions have been linked to its ability to inhibit glucose-6-phosphate dehydrogenase, thereby affecting NADPH levels critical for carcinogen metabolism. Its protective effects against various forms of cancer, including breast, lung, and colon, are supported by its influence on cellular proliferation and metabolic pathways (Schwartz, Pashko, & Whitcomb, 1986).
Metabolism and Pharmacological Actions
Investigations into DHEA's metabolism and pharmacological actions have revealed its impact on various physiological processes, including its conversion to androgens and estrogens in peripheral tissues. This process, known as intracrinology, plays a significant role in the local formation of sex steroids, influencing treatments for cancers like breast and prostate cancer and potential applications in hormone replacement therapy (Labrie et al., 2005).
Mechanism of Action
Target of Action
Many compounds interact with specific proteins or receptors in the body. These targets can be enzymes, ion channels, or other cellular structures . The compound’s primary targets would depend on its specific structure and properties.
Mode of Action
The compound’s interaction with its targets can lead to changes in the target’s function. This could involve inhibiting or enhancing the target’s activity . The specific mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it could influence signal transduction pathways, metabolic pathways, or other cellular processes . The specific pathways affected would depend on the compound’s target and mode of action.
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would influence its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could affect these properties .
Result of Action
The compound’s action could have various molecular and cellular effects. For example, it could alter gene expression, disrupt cellular processes, or induce cellular responses . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. These could include temperature, pH, and the presence of other compounds . These factors could affect the compound’s structure, stability, and interactions with its target.
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-2,2,3,4,4,6-hexadeuterio-3-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1/i3D,7D2,11D2,13D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSKLZLMKYGDP-BQXVJGQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CCC4=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746304 | |
Record name | (3beta)-3-Hydroxy(2,2,3,4,4,6-~2~H_6_)androst-5-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261254-39-0 | |
Record name | (3beta)-3-Hydroxy(2,2,3,4,4,6-~2~H_6_)androst-5-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1261254-39-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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